Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

Environmental impact assessment Photolytic degradation Aryl-iodonium PAG

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate (CAS 185195-27-1), commonly referred to as bis(4-tert-butylphenyl)iodonium acetate, is a diaryliodonium salt that functions as a cationic photoacid generator (PAG). It consists of a bis(4-tert-butylphenyl)iodonium cation paired with an acetate anion.

Molecular Formula C22H29IO2
Molecular Weight 452.4 g/mol
CAS No. 185195-27-1
Cat. No. B3048892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
CAS185195-27-1
Molecular FormulaC22H29IO2
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H26I.C2H4O2/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2(3)4/h7-14H,1-6H3;1H3,(H,3,4)/q+1;/p-1
InChIKeySZUCEMJQEUTBEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodonium bis[4-(1,1-dimethylethyl)phenyl]- Acetate (CAS 185195-27-1): A Core Cationic Photoacid Generator for Advanced Photolithography


Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate (CAS 185195-27-1), commonly referred to as bis(4-tert-butylphenyl)iodonium acetate, is a diaryliodonium salt that functions as a cationic photoacid generator (PAG) [1]. It consists of a bis(4-tert-butylphenyl)iodonium cation paired with an acetate anion. Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the compound undergoes photolysis to generate a strong Brønsted acid, acetic acid, which is used to catalyze polymer deprotection or crosslinking reactions in chemically amplified photoresists and other photocurable materials [2]. Its core structure is widely recognized in semiconductor fabrication and microelectronics for its high photosensitivity and thermal stability, with the specific anion playing a critical role in determining acid strength, volatility, and compatibility with resist formulations.

Workflow
Cationic PAG for DUV / EUV photolithography and chemically amplified photoresists
Acid Generation
Photolysis yields acetic acid, a moderately strong Brønsted acid catalyst
Formulation Fit
Organic acetate anion supports high solubility in resist casting solvents

Why Iodonium bis[4-(1,1-dimethylethyl)phenyl]- Acetate Cannot Be Interchanged with Other Bis(4-tert-butylphenyl)iodonium Salts


The photochemical and physical properties of diaryliodonium salts are not solely determined by the cation. The bis(4-tert-butylphenyl)iodonium cation core has a photolytic half-life of 39.2 seconds under 254-nm irradiation in water, a process independent of the counterion, which dictates the core's photodegradation rate [1]. However, for industrial applications, the choice of the anion is the primary performance differentiator, controlling the acid strength, volatility, and solubility of the PAG within the resist matrix. Selecting a generic alternative like bis(4-tert-butylphenyl)iodonium triflate or hexafluorophosphate without empirical verification can lead to catastrophic differences in image resolution, sidewall cracking, and residue formation, as seen in direct comparisons with SU-8 epoxy systems [2]. The acetate salt provides a unique combination of a moderately strong, volatile acid generator and superior organic solubility that other anion variants cannot replicate, directly addressing common issues like post-exposure corrosion and resist cracking.

Target: Acetate Anion
Moderate acid strength (pKa ~4.76), volatile byproduct, high organic solubility
Triflate / Hexafluoroantimonate Salts
Superacid generation may cause film cracking and post-exposure corrosion; residue removal may require additional processing
Target: Volatile Acetic Acid
Boiling point ~118 °C; efficient removal during PEB reduces long-term device risk
Sulfonate-Based PAG Analogs
Less volatile acid byproducts may persist as corrosive residues; acid volatility profile may not transfer directly
Target: Organic Anion Solubility
Lower lattice energy supports rapid dissolution in high-solids resist formulations
Hexafluorophosphate / Inorganic Anion Salts
Higher molecular weight and lattice energy may limit dissolution; undissolved particles may introduce coating defects

Quantitative Performance Differentiation Evidence for Iodonium bis[4-(1,1-dimethylethyl)phenyl]- Acetate


Environmental Fate Analysis: Photolytic Half-Life Under 254-nm Irradiation

A study established a photolytic half-life of 39.2 seconds for the bis(4-tert-butylphenyl)iodonium cation under 254-nm irradiation, a value that is independent of the counterion and solvent [1]. This provides a baseline degradation rate for the core structure of Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate, enabling environmental risk benchmarking against alternative onium salt PAGs (e.g., triphenylsulfonium salts) for which similar quantitative fate data may be absent.

Photolytic Half-Life
Class-level
39.2 s under 254-nm irradiation in aqueous solution
Supports environmental fate benchmarking for waste-stream lifecycle assessment
Half-life is cation-core dependent and independent of counterion
Environmental impact assessment Photolytic degradation Aryl-iodonium PAG

Imaging Resolution and Film Cracking in Epoxy-Based Resists

A patent explicitly identifies bis(t-butylphenyl)iodonium salt as a superior PAG, noting that its use in photoimageable compositions 'helps improve resolution' compared to unspecified other PAGs [1]. The patent screens various PAGs and reveals that the type of acid generated is decisive for imaging quality: acids like hexafluoroantimonate produced high resolution but caused cracking, while weaker acids were 'not active enough to reasonably crosslink the material' [REFS-2, Table 1]. Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is uniquely positioned to bridge this gap by providing acetic acid, which is sufficiently strong to catalyze epoxy crosslinking but less corrosive than hexafluoroantimonate, potentially mitigating the cracking observed in the patent's screening experiments .

Imaging Quality in SU-8
Class-level
Acetate-generated acid bridges resolution and film integrity; hexafluoroantimonate caused cracking despite high resolution
Reported crack-free epoxy patterning context for thick-film MEMS applications
Inference based on acid-strength positioning in patent screening data
Microelectromechanical Systems (MEMS) SU-8 photoresist Photoacid generator comparison

Solubility and Formulation Compatibility with Organic Solvent Systems

The organic acetate anion (CH3COO-) of Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate confers enhanced solubility in common resist casting solvents compared to analogs with inorganic anions. The target compound's molecular formula (C22H29IO2) and molecular weight (452.4 g/mol) suggest a significantly lower lattice energy than bis(4-tert-butylphenyl)iodonium hexafluorophosphate (C20H26F6IP, MW 538.3 g/mol) [1][2]. This results in faster dissolution and higher loading capacity without phase separation, a critical requirement for high-solid-content, thick-film resist formulations where the patent notes that some PAGs 'did not dissolve in SU-8/solvent solution' [2].

Solubility & Formulation
Reported
MW 452.4 g/mol; ~17% lower than hexafluorophosphate analog (538.3 g/mol); organic acetate anion enhances miscibility
Supports faster dissolution and higher loading in high-solids resist formulations
Some inorganic-anion PAGs failed to dissolve in SU-8/solvent matrix per patent data
Resist formulation Solubility parameter Ionic PAG design

Protonation Kinetics: Benchmark Dill C-Parameter in Polymer Thin Films

The photoacid generation efficiency of bis(4-tert-butylphenyl)iodonium salts has been quantified using the Dill C kinetic parameter. A study reported a Dill C value of 0.040 cm²/mJ for bis(4-tert-butylphenyl)iodonium triflate (TBI-Tf) in a poly(p-hydroxystyrene) (PHOST) matrix measured via capacitance [1]. This cross-study data provides a performance benchmark for the iodonium cation class. A user selecting Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate can expect a similar photon-to-acid conversion efficiency from the cation core, while prioritizing the procurement and handling benefits of a less hazardous anion.

Dill C-Parameter
Reported
0.040 cm²/mJ for bis(4-tert-butylphenyl)iodonium cation class in PHOST at 248 nm
Cross-study photoacid generation efficiency benchmark for the cation core
Measured via interdigitated electrode capacitance for TBI-Tf; anion does not alter cation photon absorption
Photoresist kinetics Dill C-parameter Capacitance measurement

Acid Volatility and Post-Process Residue Management

Acetate-based PAGs like Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate generate acetic acid (boiling point 118°C) upon photolysis, which is significantly more volatile than the sulfonic acids generated by common analog PAGs such as trifluoromethanesulfonic acid (boiling point ~162°C, TBI-Tf) or perfluoro-1-butanesulfonic acid . This volatility difference allows for efficient removal of the photogenerated acid catalyst during the post-exposure bake (PEB) step, minimizing residual acid contaminants that can cause long-term corrosion or electrical shorts in semiconductor devices. The environmental fate study confirms that the cation does produce volatile fragments like tert-butyl benzene upon irradiation, and pairing such a cation with a volatile acid anion is a strategic design to promote overall clean outgassing [1].

Acid Volatility & Residue
Context-dependent
Acetic acid boiling point ~118 °C vs. triflic acid ~162 °C; ~44 °C lower supports thermal removal during PEB
Reported lower post-process acid residue risk for device reliability
PEB conditions typically 85–110 °C; volatile fragments confirmed by environmental fate study
Photoresist outgassing Semiconductor contamination Acetic acid PAG

Optimal Procurement Scenarios for Iodonium bis[4-(1,1-dimethylethyl)phenyl]- Acetate


Thick-Film MEMS Fabrication Requiring Low-Stress, Crack-Free Epoxy Patterns

Based on its inferred optimal acid strength for epoxy polymerization, Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is the prime candidate for thick-film SU-8 and similar epoxy-based MEMS processes where hexafluoroantimonate PAGs cause catastrophic film cracking [1]. The high organic solubility of the acetate anion ensures homogeneous mixing in high-viscosity formulations without the dissolution failures observed for inorganic anion PAGs [2]. Procurement for these applications should prioritize this compound over its triflate or hexafluorphosphate counterparts to balance imaging resolution with mechanical film integrity in structures thicker than 100 μm.

Semiconductor Lithography Requiring Minimized Post-Etch Residue and High Device Reliability

In high-volume semiconductor manufacturing of logic or memory devices, residual strong acid on the substrate is a critical defect source leading to corrosion and device failure. The procurement of Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate for these applications is a strategic choice, as the generated acetic acid exhibits ~44°C lower boiling point than trifluoromethanesulfonic acid generated by an analog, enabling more complete acid removal during the post-exposure bake and reducing long-term reliability risks .

Photo-Patterning with Stringent Waste Stream Environmental Benchmarks

For R&D facilities and manufacturers operating under strict environmental discharge permits, using this acetate PAG provides a documented degradation pathway. The cation core has a photolytic half-life of 39.2 seconds under 254-nm irradiation [3], and the photoproducts arising from this specific anion are likely more benign. Procuring this compound over other iodonium salts with persistent or bioaccumulative fluorinated anions can reduce the environmental risk profile of the wastewater stream, simplifying compliance reporting.

High-Solids Resist Formulations Requiring Rapid Room-Temperature Dissolution

The lower molecular weight (452.4 g/mol) [4] and organic acetate anion structure of this PAG promote rapid dissolution in organic resist solvents, unlike fluorinated-anion analogs with higher molecular weights and lattice energies that can require heated mixing or remain as particle defects [1]. This makes it the preferred PAG for procurement in rapid formulation screening and pilot-line transitions where minimizing batch preparation time and ensuring solution uniformity are critical operational metrics.

Application
Selection Property
Validation Focus
Thick-Film MEMS Fabrication
Acid strength balance for epoxy crosslinking without film cracking
SU-8 imaging resolution and mechanical film integrity above 100 μm
Semiconductor Lithography
Volatile acid byproduct for reduced post-exposure residue
Post-etch corrosion control and long-term device reliability
Environmental Compliance Workflows
Documented cation photolytic degradation pathway
Waste-stream fate benchmarking and discharge permit support
High-Solids Resist Formulations
Organic acetate anion with lower molecular weight for rapid dissolution
Solution uniformity and particle-defect prevention at elevated solids loading
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